2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide
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Overview
Description
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-acetamidophenyl derivatives and thiazole derivatives. These intermediates are then coupled under specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups onto the aromatic or thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its interactions with biological targets, such as enzymes or receptors, may lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazole derivatives, acetamide derivatives, or compounds with similar aromatic structures. Examples include:
- 2-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thioacetamide
- N-(3-acetamidophenyl)-2-thiazolylacetamide
Uniqueness
The uniqueness of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-14(27)24-16-3-2-4-17(9-16)25-20(29)13-31-21-26-18(12-30-21)10-19(28)23-11-15-5-7-22-8-6-15/h2-9,12H,10-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJJAXCMPKNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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